molecular formula C11H13N3O5 B329566 N-(2-methylpropyl)-2,4-dinitrobenzamide

N-(2-methylpropyl)-2,4-dinitrobenzamide

Cat. No.: B329566
M. Wt: 267.24 g/mol
InChI Key: WKBFSYUMUJYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 2,4-dinitro-substituted benzene ring and an isobutyl (2-methylpropyl) group attached to the amide nitrogen. This compound shares structural motifs with prodrugs and bioactive molecules, particularly those activated by nitroreductases in bacterial or mammalian systems . Its 2,4-dinitrobenzamide core is critical for redox activity, while the isobutyl substituent influences lipophilicity and solubility, impacting pharmacokinetic properties.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

N-(2-methylpropyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C11H13N3O5/c1-7(2)6-12-11(15)9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,7H,6H2,1-2H3,(H,12,15)

InChI Key

WKBFSYUMUJYVHB-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Functional Groups Biological Relevance
N-(2-methylpropyl)-2,4-dinitrobenzamide 2,4-dinitro, N-isobutyl 281.24* Nitro groups, amide Potential prodrug candidate
CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) 2,4-dinitro, N-aziridinyl 279.23 Nitro groups, aziridine Clinically studied anticancer prodrug
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide 2,4-dichloro, N-benzimidazolyl 362.25 Chloro groups, benzimidazole Antimicrobial/antifungal potential
Piperovatine [6-(4-methoxyphenyl)-N-(2-methylpropyl)-2,4-hexadienamide] Hexadienamide, N-isobutyl 301.40 Conjugated diene, methoxy NMR-characterized natural product

*Calculated based on molecular formula.

Key Observations:
  • Nitro vs.
  • Amide Nitrogen Substituents : The isobutyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) relative to CB1954’s aziridinyl group, which introduces polar character and DNA crosslinking ability .
  • Benzimidazole vs. Nitroaromatic Cores : The benzimidazole in ’s compound enables π-π stacking and hydrogen bonding, whereas nitro groups in the target compound facilitate electron-deficient aromatic systems prone to enzymatic reduction .

Physicochemical Properties

  • Melting Points : While direct data for this compound is unavailable, structurally related benzamides exhibit melting points between 140–160°C (e.g., 142.9–143.4°C for a complex benzamide in ). The nitro groups likely elevate melting points due to increased molecular rigidity .
  • Solubility: Nitroaromatic compounds generally exhibit low aqueous solubility, but the isobutyl group may improve organic solvent compatibility (e.g., DMSO, ethanol) compared to polar analogues like CB1954 .

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